molecular formula C17H13NO4S B1224086 Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate CAS No. 241488-22-2

Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate

Cat. No. B1224086
CAS RN: 241488-22-2
M. Wt: 327.4 g/mol
InChI Key: RLESMLWWGMYSAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate involves complex reactions, including isomerization and cyclometalation. For instance, esters can yield corresponding anilides and isomeric thiophene derivatives through treatment with arylamine in boiling xylene, alongside base- or acid-catalyzed isomerization processes (Jaunin, 1980). Such synthesis pathways indicate the compound's potential for structural variation and chemical modification.

Molecular Structure Analysis

Molecular and crystal structure analyses have provided insights into the geometric and electronic configurations of compounds with similar complexity. For example, the study of substituted pyridine-2(1H)-thiones revealed the structural arrangement through X-ray crystallographic analysis, highlighting the importance of molecular interactions and structural determinants in defining the compound's properties (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

Chemical reactions involving thiophene and furan derivatives demonstrate a wide range of reactivities and properties. For instance, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl under mild conditions produces ironcarbonyl organometallic products, indicating the compound's potential for forming complex metal-organic structures (Wang et al., 1999). Additionally, C-H bond activation and borylation of furans and thiophenes catalyzed by iron N-heterocyclic carbene complexes reveal the compound's role in facilitating bond formation and breaking, highlighting its chemical versatility (Hatanaka, Ohki, & Tatsumi, 2010).

Physical Properties Analysis

The study of physical properties, such as thermal stability and conductivity, is crucial for understanding the compound's behavior under different conditions. The chemical and physical characterizations of copolymers synthesized from thiophene derivatives, for example, provide valuable data on conductivity and thermal stability, suggesting potential applications in materials science (Şenkul et al., 2012).

Chemical Properties Analysis

Exploring the chemical properties of Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate and related compounds reveals a broad spectrum of reactivities and interactions. For example, reactions with electrophilic reagents, including nitration, bromination, and acylation, demonstrate the compound's susceptibility to electrophilic attack, providing insights into its chemical behavior and reactivity patterns (Vlasova et al., 2011).

Scientific Research Applications

Chemical Transformations and Synthesis

Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate, as a chemical compound, is involved in various chemical transformations. Pevzner (2011) illustrated that Methyl (diethoxyphosphorylmethyl)furoates are selectively hydrolyzed at the carboxy group, leading to a series of reactions that eventually form stable methyl urethanes or undergo further transformations to form phosphorylated furyl carbonates. This process highlights the compound's reactivity and potential for creating various derivatives through chemical synthesis (Pevzner, 2011).

Synthesis of Heterocyclic Compounds

El’chaninov et al. (2015) showcased the compound's involvement in the synthesis of 1H-benzimidazoles through the Weidenhagen reaction, followed by N-methylation. This is indicative of its role in creating complex heterocyclic structures which are crucial in the development of pharmaceuticals and various organic materials (El’chaninov et al., 2015).

Role in Catalysis

A study by Hatanaka et al. (2010) discussed an iron-methyl complex with an N-heterocyclic carbene ligand, which activates the C-H bonds of furan, thiophene, and benzene. This activation process is vital in the catalytic borylation of these compounds, showcasing the potential of related chemical structures in facilitating or undergoing catalytic reactions (Hatanaka et al., 2010).

Electrophilic Reactions and Synthesis

The compound's structural components, particularly involving furyl and thienyl groups, are significant in various electrophilic reactions. Vlasova et al. (2011) studied electrophilic substitution reactions on 5-(2-Furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles, indicating the compound's potential reactivity and application in synthesizing more complex structures through electrophilic attacks (Vlasova et al., 2011).

Synthesis of Diastereomers and Schiff Bases

Kraicheva et al. (2004) reported the synthesis of novel 5-methylfuryl-containing Schiff bases and the corresponding bis(aminophosphonates), showcasing the compound's application in the synthesis of complex organic molecules with potential applications in various fields, including materials science and pharmaceuticals (Kraicheva et al., 2004).

properties

IUPAC Name

methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c1-21-17(20)15-12(9-10-23-15)13-7-8-14(22-13)16(19)18-11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLESMLWWGMYSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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